tert-ButoxycopperDISCONTINUED
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Overview
Description
20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4, which is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway. It plays a significant role in the inflammatory response and immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
20-Hydroxy-leukotriene B4 is synthesized from leukotriene B4 through a series of oxidation reactions. The primary synthetic route involves the hydroxylation of leukotriene B4 at the omega position, catalyzed by cytochrome P-450 enzymes . The reaction conditions typically include the presence of NADPH and human neutrophil microsomes .
Industrial Production Methods
The process would require the isolation of leukotriene B4 and its subsequent hydroxylation using appropriate enzymes and cofactors .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy-leukotriene B4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: NADPH, human neutrophil microsomes, and cytochrome P-450 enzymes are commonly used.
Reduction: NADH and specific dehydrogenases are used for the reduction reactions.
Major Products
Oxidation: The major product is 20-carboxy-leukotriene B4.
Reduction: The major product is leukotriene B4.
Scientific Research Applications
20-Hydroxy-leukotriene B4 has several scientific research applications, including:
Mechanism of Action
20-Hydroxy-leukotriene B4 exerts its effects by binding to specific receptors on the surface of neutrophils and other immune cells. It has a high affinity for the BLT1 receptor but activates neutrophils to a much lower extent than leukotriene B4 . This binding leads to the modulation of various immune responses, including chemotaxis, degranulation, and leukotriene biosynthesis .
Comparison with Similar Compounds
20-Hydroxy-leukotriene B4 is similar to other leukotriene metabolites, such as 20-carboxy-leukotriene B4 and resolvin E1. it is unique in its ability to inhibit leukotriene B4-mediated responses while still binding to the BLT1 receptor with high affinity . This makes it a valuable compound for studying the regulation of inflammation and immune responses.
Similar Compounds
Properties
IUPAC Name |
copper(1+);2-methylpropan-2-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Cu/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFNLHOTDCRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Cu+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9CuO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460062 |
Source
|
Record name | AGN-PC-005B6W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35342-67-7 |
Source
|
Record name | AGN-PC-005B6W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.